N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the furan ring and other substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the use of high-purity reagents and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing a thiazole ring, which share some structural similarities with the thiophene ring in the target compound.
Furan Derivatives: Compounds with a furan ring, similar to the furan ring in the target compound.
Pyridine Derivatives: Compounds containing a pyridine ring, which is also present in the target compound.
Uniqueness
N-{4,5-DIMETHYL-3-[(4-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C24H23N3O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]thiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23N3O2S/c1-15-9-11-18(12-10-15)22(26-20-8-4-5-13-25-20)21-16(2)17(3)30-24(21)27-23(28)19-7-6-14-29-19/h4-14,22H,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
ZFXXGBLYTFMAIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)NC4=CC=CC=N4 |
Origin of Product |
United States |
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